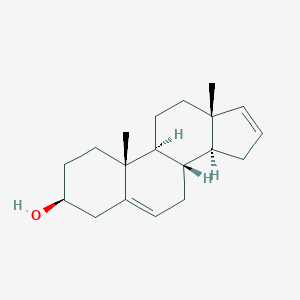

5,16-Androstadien-3beta-ol

Overview

Description

It is found in the sweat of both men and women . This compound is odorless and is secreted by the apocrine glands. It is converted into more powerfully odorous compounds such as androstenone and androstenol by aerobic corynebacteria .

Preparation Methods

5,16-Androstadien-3beta-ol is synthesized from pregnenolone by the 16-ene-synthetase activity of cytochrome P450c17 . The synthesis involves a series of chemical reactions, including hydrogenation, oxidation, and cyclization . Industrial production methods typically involve the use of cytochrome P450c17 to catalyze the transformation of pregnenolone into this compound.

Chemical Reactions Analysis

5,16-Androstadien-3beta-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form androstadienone by 3beta-hydroxysteroid dehydrogenase.

Reduction: It can be reduced to form other androstene derivatives.

Substitution: It can undergo substitution reactions to form different derivatives.

Common reagents and conditions used in these reactions include cytochrome P450c17 for oxidation and various reducing agents for reduction reactions . Major products formed from these reactions include androstadienone and other androstene derivatives .

Scientific Research Applications

5,16-Androstadien-3beta-ol has several scientific research applications:

Inhibition of Human Cytochrome P45017alpha: It is a potent inhibitor of human cytochrome P45017alpha, crucial in studies related to steroid synthesis and inhibition mechanisms.

Production of Malodorous Steroids: Corynebacteria and other human axillary bacteria can convert this compound into malodorous steroids, important in understanding body odors.

Antitumor Activity in Prostate Cancer: Derivatives of this compound show potential as inhibitors of human CYP17 enzyme and antagonists of androgen receptors, exhibiting significant antitumor activity in prostate cancer models.

Biosynthesis in Boar Testis Tissue: It is involved in the metabolism of pregnenolone to androst-16-enes in boar testis tissue, indicating its role in steroid biosynthesis.

Mechanism of Action

5,16-Androstadien-3beta-ol binds to a variety of receptors in the body, including the androgen receptor, the glucocorticoid receptor, and the progesterone receptor . It interacts with other hormones, such as testosterone, progesterone, and cortisol, to regulate the body’s metabolic processes, modulate immune system responses, and control inflammation .

Comparison with Similar Compounds

Similar compounds to 5,16-Androstadien-3beta-ol include:

Androstenone: Another 16-androstene class compound, known for its strong odor.

Androstenol: A compound similar to androstenone, also known for its odor.

Androstadienone: A derivative of this compound, known for its effects on brain activity.

This compound is unique due to its role as a chemical intermediate to several other pheromones and its presence in both male and female sweat .

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,5,9,14-17,20H,4,6-8,10-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPTAJAHUONLV-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924155 | |

| Record name | Androsta-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224-94-8 | |

| Record name | Androsta-5,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-5,16-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

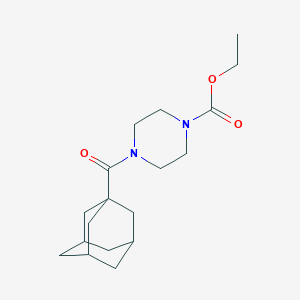

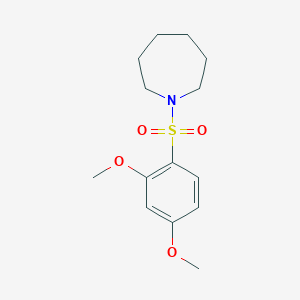

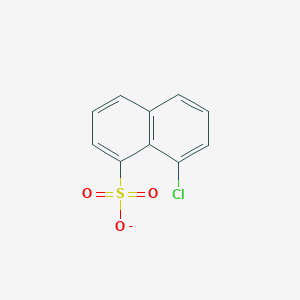

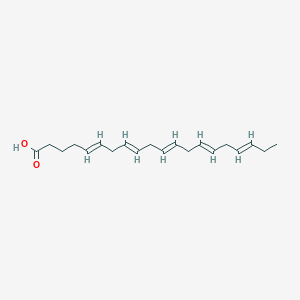

Feasible Synthetic Routes

Q1: What is the significance of 5-pregnene-3beta,20beta-diol in the formation of 5,16-Androstadien-3beta-ol?

A1: The research indicates that 5-pregnene-3beta,20beta-diol might be an intermediate in the biosynthesis of this compound from pregnenolone (3beta-hydroxy-5-pregnen-20-one) in boar testis. [] This was supported by several findings:

- Direct Conversion: Boar testis homogenates were able to convert 5-pregnene-3beta,20beta-diol to this compound, although at a lower yield compared to pregnenolone. []

- Kinetic Studies: Short-term kinetic experiments using pregnenolone and 5-pregnene-3beta,20beta-diol, both separately and together, suggested the latter's potential role as an intermediate. []

- Radioactive Labeling: Radioactive 5-pregnene-3beta,20beta-diol was isolated during the biosynthesis of this compound from radiolabeled pregnenolone. []

- Inhibition Studies: Both 5-pregnene-3beta,20beta-diol and this compound inhibited the formation of this compound from radiolabeled pregnenolone, suggesting their involvement in the pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-Biphenyl]-4-yl)-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

![[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate](/img/structure/B223965.png)

![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B224016.png)